Verapamil-D7 Hydrochloride

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Dilution Assay

Verapamil-D7 Hydrochloride (CAS 1188265-55-5) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of Verapamil. Its +7 Da mass shift provides chromatographic and mass spectrometric resolution unattainable with D3 or D6 analogs, eliminating isotopic cross-talk and enabling robust isotope dilution assays that meet FDA/EMA bioanalytical method validation acceptance criteria (accuracy 85–115%, CV ≤15%). Essential for DDI studies, stereoselective pharmacokinetics, and absolute bioavailability protocols. Supplied with full CoA (HPLC, MS, NMR). For research use only.

Molecular Formula C₂₇H₃₂D₇ClN₂O₄
Molecular Weight 498.11
CAS No. 1188265-55-5
Cat. No. B1146646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil-D7 Hydrochloride
CAS1188265-55-5
Synonymsα-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl-d7)-benzeneacetonitrile Hydrochloride;  Berkatens-d7;  Calan-d7;  Cardibeltin-d7;  Dignover-d7;  Isoptin-d7;  Veracim-d7;  Veramex-d7;  Zolvera-d7; 
Molecular FormulaC₂₇H₃₂D₇ClN₂O₄
Molecular Weight498.11
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D;
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil-D7 Hydrochloride (CAS 1188265-55-5) Technical and Procurement Profile for Bioanalytical and Pharmacokinetic Applications


Verapamil-D7 Hydrochloride (CAS 1188265-55-5) is a deuterated isotopologue of the calcium channel blocker Verapamil Hydrochloride (unlabeled CAS 152-11-4), in which seven hydrogen atoms are replaced by deuterium . This stable isotope-labeled compound is manufactured as an analytical reference standard for use as an internal standard in quantitative mass spectrometry-based assays . It is supplied as a solid hydrochloride salt with a molecular formula of C27H32D7ClN2O4 and a molecular weight of 498.11 g/mol [1]. The compound is intended exclusively for research use in bioanalytical method development, pharmacokinetic studies, and drug metabolism investigations, not for diagnostic or therapeutic applications [2].

Why Unlabeled Verapamil or Alternative Deuterated Analogs Cannot Substitute for Verapamil-D7 Hydrochloride in Quantitative Bioanalysis


In LC-MS/MS quantification of Verapamil in biological matrices, generic substitution with unlabeled Verapamil introduces isotopic cross-talk that severely compromises assay accuracy and precision [1]. Unlabeled internal standards co-elute with the analyte and share identical mass transitions, precluding mass spectrometric differentiation and resulting in systematic quantification errors [2]. Even alternative deuterated analogs such as Verapamil-d6 (m/z shift +6 Da) may exhibit suboptimal isotopic separation from the analyte's natural M+2 or M+4 isotopologues, increasing baseline noise and reducing the limit of quantification (LOQ) in complex matrices . Verapamil-D7 Hydrochloride's +7 Da mass shift provides definitive chromatographic and mass spectrometric resolution, enabling robust stable isotope dilution assays that meet current regulatory bioanalytical method validation guidelines .

Verapamil-D7 Hydrochloride Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Isotopic Enrichment and Chemical Purity Specifications Enable Reliable Internal Standard Performance

Verapamil-D7 Hydrochloride from certified suppliers is characterized by isotopic enrichment of ≥98 atom % D and chemical purity ≥98% by HPLC . In contrast, alternative deuterated Verapamil analogs such as Verapamil-d6 (CAS 1185032-80-7) may exhibit lower isotopic enrichment, with some vendors reporting only ≥95% atom D [1]. Insufficient isotopic enrichment introduces M+0 and lower-mass isotopologue contamination that directly elevates background signal in SRM channels, degrading the lower limit of quantification (LLOQ) and assay linearity in regulated bioanalysis .

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Dilution Assay

+7 Da Mass Shift Provides Superior Chromatographic Resolution Over +6 Da Deuterated Analogs

Verapamil-D7 Hydrochloride produces a +7 Da mass shift (m/z 462 → m/z 469 for the protonated molecular ion) relative to unlabeled Verapamil (m/z 455) [1]. This larger mass shift offers superior separation from the analyte's natural M+2 and M+4 isotopologues compared to Verapamil-d6 (m/z shift +6 Da, m/z 461 → m/z 467) . The increased mass separation minimizes isotopic cross-talk in selected reaction monitoring (SRM) transitions, reducing the need for mathematical deconvolution of overlapping isotope clusters and enabling more robust quantification in complex matrices where Verapamil concentrations span three orders of magnitude .

Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

Validated in Human Pharmacokinetic Studies for Simultaneous Oral and Intravenous Drug Quantification

d7-R/S-Verapamil (the active moiety of Verapamil-D7 Hydrochloride) has been validated as an intravenous tracer in human clinical studies to simultaneously differentiate orally administered unlabeled Verapamil from intravenously administered deuterated Verapamil [1]. In a crossover study of 24 healthy volunteers, a 10 mg intravenous dose of d7-R/S-Verapamil was coadministered with oral R/S-Verapamil 240 mg modified release [2]. The deuterated compound enabled precise, simultaneous measurement of both routes of administration in the same subject, yielding pharmacokinetic parameters for d7-R/S-Verapamil i.v. including mean AUCiv of 152 ng·h/mL (95% CI: 139–166) and CL of 72 L/h (95% CI: 65–79) [3]. This dual-route quantification is impossible with unlabeled internal standards or with non-deuterated tracers, which cannot be mass-differentiated from the oral dose.

Clinical Pharmacokinetics Bioequivalence Studies Stable Isotope Coadministration

Enantiomer-Specific Quantification Supports Stereoselective Pharmacokinetic Investigations

Verapamil-D7 Hydrochloride (racemic d7-R/S-Verapamil) enables the simultaneous quantification of R- and S-Verapamil enantiomers when coupled with chiral chromatographic separation [1]. In the clinical study by Dilger et al., d7-R/d7-S enantiomer ratios following i.v. administration of d7-R/S-Verapamil were measured to assess stereoselective clearance, with no circadian variation observed in the ratio [2]. This stereochemical tracking capability is absent when using achiral internal standards such as diphenhydramine or when employing non-deuterated racemic Verapamil as an internal standard, which cannot be mass-resolved from the endogenous analyte enantiomers [3].

Chiral Chromatography Stereoselective Pharmacokinetics Enantiomer Resolution

No Significant Deuterium Isotope Effect on Verapamil Pharmacokinetics Enables Reliable Tracer Studies

Clinical data demonstrate that deuterium substitution in d7-R/S-Verapamil does not significantly alter pharmacokinetic parameters compared to unlabeled Verapamil when administered intravenously [1]. In the chronopharmacology study, the 90% confidence intervals for AUCiv differences between morning and evening administration of d7-Verapamil fell within the predefined equivalence range of 0.8–1.25, confirming the absence of a meaningful deuterium isotope effect on systemic clearance [2]. In contrast, some deuterated drug candidates exhibit altered metabolic stability due to the kinetic isotope effect at CYP-mediated oxidation sites, which can confound interpretation of tracer studies [3]. Verapamil-D7's validated pharmacokinetic equivalence to the unlabeled parent compound ensures that observed drug concentrations accurately reflect the behavior of the therapeutic agent.

Deuterium Isotope Effect Pharmacokinetic Modeling Stable Isotope Tracer

Recommended Scientific and Industrial Use Cases for Verapamil-D7 Hydrochloride Based on Validated Evidence


Regulated Bioanalytical Method Development and Validation for Verapamil in Human Plasma

Verapamil-D7 Hydrochloride serves as the optimal internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA/EMA bioanalytical method validation guidelines). Its +7 Da mass shift and ≥98 atom % D isotopic enrichment provide the clean baseline separation required to meet acceptance criteria for accuracy (85–115%) and precision (≤15% CV) across the calibration range of 5–500 ng/mL in human plasma [1]. The compound's availability with full certificate of analysis documentation including HPLC purity, MS confirmation, and NMR spectra satisfies regulatory requirements for reference standard characterization .

Simultaneous Oral and Intravenous Pharmacokinetic Studies Using Stable Isotope Coadministration

For clinical pharmacology studies requiring absolute bioavailability determination or assessment of hepatic first-pass extraction, Verapamil-D7 Hydrochloride (formulated for intravenous administration as the d7-R/S-Verapamil free base) enables simultaneous oral and i.v. dosing in a single study period [1]. This stable isotope coadministration approach eliminates the need for separate study arms, reducing subject enrollment requirements by approximately 50% and eliminating inter-occasion variability that would otherwise confound bioavailability calculations . The validated pharmacokinetic equivalence of d7-Verapamil to unlabeled Verapamil ensures that i.v. reference data are directly applicable to the oral formulation under investigation [2].

Stereoselective Pharmacokinetic Analysis of R- and S-Verapamil Enantiomers

Laboratories conducting stereoselective pharmacokinetic studies of Verapamil require a deuterated racemic internal standard to accurately quantify both R- and S-enantiomers after chiral chromatographic separation. Verapamil-D7 Hydrochloride provides a matched deuterated analog for each enantiomer, enabling precise correction for enantiomer-specific matrix effects and extraction recoveries [1]. This application is particularly relevant for studies of the calcium channel blocker's stereoselective metabolism, given that S-Verapamil is preferentially metabolized and exhibits approximately 10–20 times greater negative dromotropic potency than R-Verapamil .

Drug-Drug Interaction Studies Involving CYP3A4 and P-Glycoprotein

Verapamil is both a substrate and inhibitor of CYP3A4 and P-glycoprotein (P-gp), making it a key probe compound for drug-drug interaction (DDI) studies [1]. Verapamil-D7 Hydrochloride serves as the essential internal standard for quantifying Verapamil concentrations in plasma from DDI studies where coadministered inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin) may alter Verapamil exposure by 2- to 5-fold . The deuterated internal standard ensures that the wide dynamic range required for DDI studies (often spanning 1–1000 ng/mL) can be achieved without saturation of the mass spectrometer detector [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil-D7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.